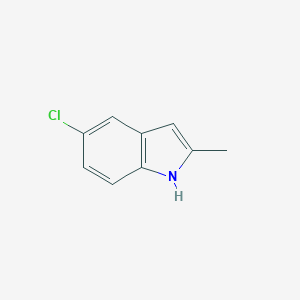
trans-Deltamethrin)
描述
trans-Deltamethrin: is a synthetic pyrethroid insecticide known for its high insecticidal activity against pests and parasites. It is widely used in agriculture, aquaculture, and domestic settings to protect crops, animals, and households from various pests. trans-Deltamethrin is less toxic to mammals compared to other insecticides, making it a popular choice for pest control .
作用机制
Target of Action
Trans-Deltamethrin, a synthetic pyrethroid insecticide, primarily targets the axons in the peripheral and central nervous systems of insects . It interacts with sodium channels, which play a crucial role in the transmission of nerve impulses .
Mode of Action
Trans-Deltamethrin interferes with neuron signal transmission by disrupting the sodium and potassium channels, leading to paralysis and death in organisms . This disruption of the normal functioning of the nervous system is what makes it an effective insecticide .
Biochemical Pathways
Trans-Deltamethrin affects various biochemical pathways. In a study, metabolites such as 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol were identified during deltamethrin degradation in co-culture . This suggests that trans-Deltamethrin undergoes complex metabolic transformations, affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of trans-Deltamethrin involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of pyrethroids can vary depending on factors such as the specific compound, the organism, and the route of exposure .
Result of Action
The primary result of trans-Deltamethrin’s action is the paralysis and death of the target organisms, primarily insects . On a molecular level, this is achieved through the disruption of sodium and potassium channels in the nervous system . On a cellular level, this leads to the disruption of normal neuron function, resulting in paralysis .
Action Environment
Trans-Deltamethrin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found to be highly toxic to a wide range of non-target organisms, including mammals, birds, fish, and bees . Furthermore, it has been reported that deltamethrin degrades more rapidly under field conditions, with a higher proportion of trans- to cis-isomers and large amounts of unextractable residues . This suggests that environmental conditions can significantly impact the action and efficacy of trans-Deltamethrin .
生化分析
Biochemical Properties
Trans-Deltamethrin interacts with various enzymes and proteins. For instance, it has been found to interact with voltage-sensitive sodium channel α-subunit genes, leading to resistance in certain insect populations . Two point mutations (V419L and L925I) were identified in these genes, suggesting that these mutations are likely the major resistance-causing mutations in trans-Deltamethrin-resistant populations through a knockdown-type nerve insensitivity mechanism .
Cellular Effects
Trans-Deltamethrin has varying degrees of toxicity to a variety of organisms . It has been shown to cause a delay in nematode development . High-dose trans-Deltamethrin reduces the activation of the endoplasmic reticulum unfolded protein response (UPR ER), which is associated with the IRE-1/XBP-1 pathway .
Molecular Mechanism
The molecular mechanism of trans-Deltamethrin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The two mutations (V419L and L925I) in the voltage-sensitive sodium channel α-subunit genes are likely the major resistance-causing mutations in trans-Deltamethrin-resistant populations .
Temporal Effects in Laboratory Settings
In laboratory settings, trans-Deltamethrin has been shown to have long-term effects on cellular function . It circulates between solid, liquid, and gas phases in the natural environment and enters organisms through the food chain .
Dosage Effects in Animal Models
High-dose trans-Deltamethrin has been shown to cause developmental toxicity in Caenorhabditis elegans, a nematode model . The toxicity varies with different dosages, with high doses causing a delay in nematode development .
Metabolic Pathways
Trans-Deltamethrin is involved in various metabolic pathways. It is degraded by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 . The degradation pathway involves the formation of 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol .
Transport and Distribution
Trans-Deltamethrin is transported and distributed within cells and tissues . It is taken up by the ABCH2 transporter in the malaria vector Anopheles coluzzii .
准备方法
Synthetic Routes and Reaction Conditions: trans-Deltamethrin is synthesized through a multi-step process involving the reaction of α-cyano-3-phenoxybenzyl alcohol with 2,2-dibromovinyl-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of trans-Deltamethrin involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes purification steps to ensure the final product meets the required purity standards. Techniques such as crystallization and chromatography are commonly used for purification .
化学反应分析
Types of Reactions: trans-Deltamethrin undergoes various chemical reactions, including:
Oxidation: trans-Deltamethrin can be oxidized to form metabolites such as 3-phenoxybenzoic acid.
Reduction: Reduction reactions can lead to the formation of less toxic compounds.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: 3-phenoxybenzoic acid
Reduction: Various less toxic metabolites
Substitution: Different trans-Deltamethrin derivatives
科学研究应用
trans-Deltamethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the degradation and environmental fate of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Studied for its potential use in controlling vector-borne diseases such as malaria and dengue fever.
Industry: Utilized in the development of insecticidal paints and coatings for long-lasting pest control
相似化合物的比较
- Cypermethrin
- Permethrin
- Fenvalerate
- Bifenthrin
Comparison: trans-Deltamethrin is unique among pyrethroids due to its high insecticidal activity and relatively low toxicity to mammals. Compared to cypermethrin and permethrin, trans-Deltamethrin has a higher efficacy against a broader range of pests. Fenvalerate and bifenthrin, while effective, do not offer the same level of mammalian safety as trans-Deltamethrin .
属性
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-DXCJPMOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64363-96-8 | |
| Record name | trans-Deltamethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064363968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


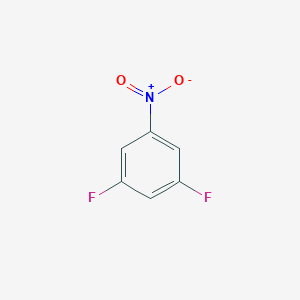

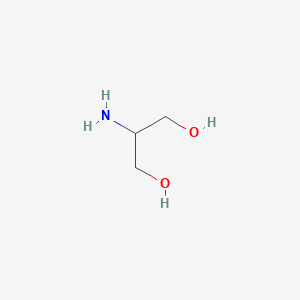
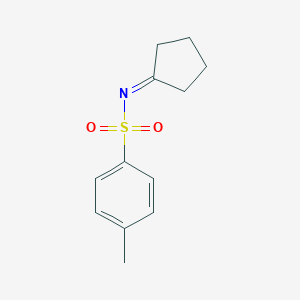
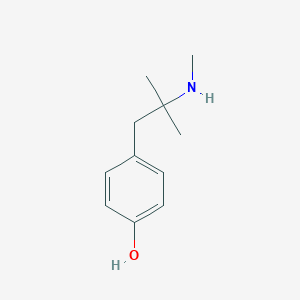

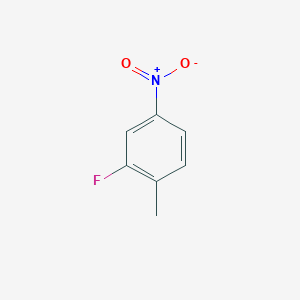
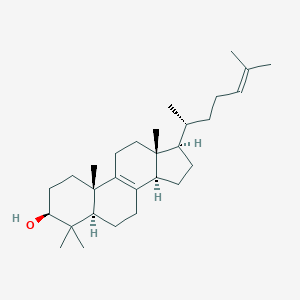
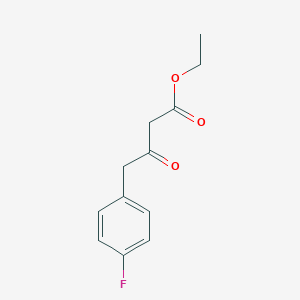
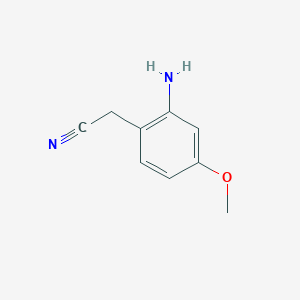
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)

